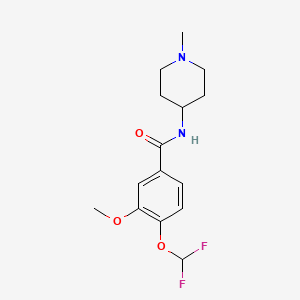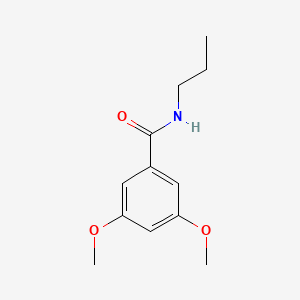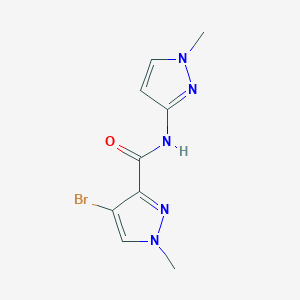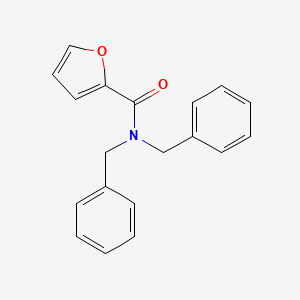
4-(difluoromethoxy)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoromethoxy and methoxy groups, along with a piperidyl moiety. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the difluoromethoxy and methoxy groups. The final step involves the attachment of the piperidyl moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions can be employed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzamide core.
Scientific Research Applications
4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes and interactions with enzymes and receptors.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(1-methyl-4-piperidyl)benzamide
- 3-methoxy-N-(1-methyl-4-piperidyl)benzamide
- 4-(difluoromethoxy)-N-(1-methyl-4-piperidyl)benzamide
Uniqueness
4-(difluoromethoxy)-3-methoxy-N-(1-methyl-4-piperidyl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it a valuable subject for further research .
Properties
Molecular Formula |
C15H20F2N2O3 |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C15H20F2N2O3/c1-19-7-5-11(6-8-19)18-14(20)10-3-4-12(22-15(16)17)13(9-10)21-2/h3-4,9,11,15H,5-8H2,1-2H3,(H,18,20) |
InChI Key |
BQRZRKQKLMXBPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)
![2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14931771.png)
![N,N-dicyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931776.png)


![N-(1,3-benzothiazol-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14931784.png)
![(2Z,5E)-2,5-bis[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B14931793.png)
![Methyl 4,5-dimethoxy-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B14931799.png)
![6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931804.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(3-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B14931807.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B14931820.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931824.png)
